molecular formula C19H17N3O2 B5732687 6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole

6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole

Cat. No.: B5732687
M. Wt: 319.4 g/mol
InChI Key: FUUAYYKDLVUIML-UHFFFAOYSA-N
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Description

6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole is a heterocyclic compound that features an oxadiazole ring fused with a carbazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzyloxy-substituted precursor with a suitable nitrogen source to form the oxadiazole ring, followed by cyclization to form the fused carbazole structure. The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and carbazole-based molecules. Examples include:

Uniqueness

6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole is unique due to its specific combination of an oxadiazole ring fused with a carbazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-phenylmethoxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-2-6-13(7-3-1)12-23-22-16-9-5-4-8-14(16)18-17(22)11-10-15-19(18)21-24-20-15/h1-3,6-7,10-11H,4-5,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUAYYKDLVUIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2OCC4=CC=CC=C4)C=CC5=NON=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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